molecular formula C21H22ClNO4S B2377035 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone CAS No. 2034531-49-0

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone

Cat. No.: B2377035
CAS No.: 2034531-49-0
M. Wt: 419.92
InChI Key: VJNOJDFUQJULSV-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a useful research compound. Its molecular formula is C21H22ClNO4S and its molecular weight is 419.92. The purity is usually 95%.
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Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a thiazepane ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O4SC_{20}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 435.9 g/mol. The presence of the chlorophenyl group is expected to enhance its biological activity and influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC20H22ClN3O4SC_{20}H_{22}ClN_{3}O_{4}S
Molecular Weight435.9 g/mol
Structural FeaturesThiazepane ring, dioxido group, chlorophenyl moiety

The biological activity of this compound is likely linked to its ability to interact with specific biological targets. The thiazepane structure may facilitate binding with enzymes or receptors involved in various metabolic pathways. Research suggests that similar compounds exhibit diverse activities through mechanisms such as:

  • Enzyme inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor modulation : Interaction with neurotransmitter receptors could influence neuropharmacological outcomes.

Biological Activity

Research indicates that derivatives of thiazepane compounds often display significant biological activities, including:

  • Antimicrobial Activity : Several studies have shown that thiazepane derivatives possess potent antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo.

Case Studies

A study focusing on thiazepane derivatives revealed that modifications to the chlorophenyl group significantly enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is critical for optimizing therapeutic efficacy. The following table summarizes findings from various studies on similar compounds:

Compound NameStructural FeaturesBiological Activity
Thiazepine DerivativesThiazepane ringAntimicrobial, Anticancer
Quinoxaline DerivativesQuinoxaline coreNeuroprotective, Antidepressant
Benzothiazole CompoundsBenzothiazole ringAntiviral, Antifungal

Synthesis

The synthesis of This compound typically involves multi-step organic synthesis techniques. These may include:

  • Formation of the thiazepane ring through cyclization reactions.
  • Functionalization at the 7-position with a chlorophenyl group.
  • Introduction of the isochroman moiety , which may involve coupling reactions.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3,4-dihydro-1H-isochromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c22-18-8-4-3-7-17(18)20-9-10-23(11-12-28(20,25)26)21(24)19-13-15-5-1-2-6-16(15)14-27-19/h1-8,19-20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNOJDFUQJULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3CC4=CC=CC=C4CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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